3-(3-methoxyphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
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Overview
Description
3-(3-METHOXYPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a quinazoline core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentanone derivatives. Key steps may involve:
Nucleophilic substitution: to introduce the methoxyphenyl group.
Cyclization reactions: to form the spiro structure.
Sulfur incorporation: using thiol reagents under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch processing: for precise control over reaction conditions.
Continuous flow synthesis: for scalability and efficiency.
Purification techniques: such as chromatography and crystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core, potentially altering its biological activity.
Substitution: Various substitution reactions can modify the methoxyphenyl group or other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Sulfoxides and sulfones: from oxidation.
Reduced quinazoline derivatives: from reduction.
Substituted derivatives: from nucleophilic or electrophilic substitution.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Biology
Enzyme inhibitors: The quinazoline core is known for its inhibitory activity against certain enzymes.
Receptor modulators: Potential use in modulating biological receptors.
Medicine
Drug development: Investigated for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry
Material science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOPENTAN]-4-ONE is likely related to its interaction with biological targets such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfur atom may also play a role in its biological activity, potentially through redox reactions.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Known for their biological activity and therapeutic potential.
Spiro compounds: Characterized by their unique structural features and diverse applications.
Uniqueness
- The combination of a spiro structure with a quinazoline core and a sulfur-containing substituent makes this compound unique. This structural complexity may confer specific biological activities and potential applications that are distinct from other similar compounds.
Properties
Molecular Formula |
C26H28N2O2S |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C26H28N2O2S/c1-17(2)31-25-27-23-21-12-5-4-9-18(21)16-26(13-6-7-14-26)22(23)24(29)28(25)19-10-8-11-20(15-19)30-3/h4-5,8-12,15,17H,6-7,13-14,16H2,1-3H3 |
InChI Key |
PADDORSABPFZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)C4(CCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
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